3H-Naphtho[1,8-cd][1,2]oxamercurin-3-one
Description
3H-Naphtho[1,8-cd][1,2]oxamercurin-3-one is a naphthalene-fused heterocyclic compound containing a mercury (Hg)-oxygen (O) ring system. The structure features a 1,2-oxamercurin core (a six-membered ring with Hg and O at positions 1 and 2) fused to a naphthalene moiety at the [1,8-cd] positions.
Properties
CAS No. |
6314-27-8 |
|---|---|
Molecular Formula |
C11H6HgO2 |
Molecular Weight |
370.76 g/mol |
IUPAC Name |
3-oxa-2-mercuratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-4-one |
InChI |
InChI=1S/C11H7O2.Hg/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-5,7H,(H,12,13);/q;+1/p-1 |
InChI Key |
JITRLBOYWJTMBD-UHFFFAOYSA-M |
SMILES |
C1=CC2=C3C(=C1)C(=O)O[Hg]C3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)O[Hg]C3=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Heteroatom Influence: Mercury vs. Mercury’s heavy-metal nature may limit biological applications but could enable unique reactivity in organometallic catalysis. Oxygen/Nitrogen Systems: Oxazines (e.g., –4) and pyrans () lack heavy metals, favoring biocompatibility. For example, 1,3-oxazinones () show apoptosis-inducing activity via NF-κB targeting , while pyran derivatives () are studied for physicochemical properties like heat capacity .
Synthetic Accessibility: Boron-containing oxaborinins () are synthesized in high yields (60–80%) and purity (96–99.3% HPLC), suggesting robust protocols for naphthalene-fused boron heterocycles . Multicomponent approaches () and annulation reactions () are common for oxazines, but mercury’s reactivity might necessitate distinct methodologies (e.g., mercury-mediated cyclization).
Structural Stability :
- The [1,8-cd] fusion in the target compound (shared with pyran in ) creates a rigid, planar framework. Mercury’s large atomic radius could introduce steric strain compared to smaller heteroatoms like B or O.
Safety and Toxicity: Mercury-containing compounds likely require stringent safety protocols (e.g., GHS hazard classes), unlike safer oxaborinins or oxazines.
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